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molecular formula C10H8F4O3 B8784706 2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid CAS No. 921623-34-9

2-Fluoro-4-(3,3,3-trifluoropropoxy)benzoic acid

Cat. No. B8784706
M. Wt: 252.16 g/mol
InChI Key: NRYXBLZOILHILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344029B2

Procedure details

Potassium carbonate (663 mg) was added to a 2-butanone (6 mL) solution of methyl 2-fluoro-4-hydroxybenzoate (compound described in U.S. Pat. No. 5,990,142 A1, 340 mg) and 3,3,3-trifluoropropyl trifluoromethanesulfonate (compound described in Tetrahedron, (1988), 44, 5375-5388, 590 mg). The mixture was stirred at 75° C. for 1.5 hours, and then the solvent was evaporated. To the obtained residue were added methanol (8 mL) and a 2 M sodium hydroxide aqueous solution (2 mL). The mixture was stirred at 60° C. for 1.5 hours, and the solvents (mainly methanol) were evaporated. To the residue was added water (15 mL), and the mixture was changed to acidic by adding 1 M hydrochloric acid thereto while stirring. The precipitated crystalline solid was collected by filtration, washed with water, and dried under reduced pressure to give 203 mg of the title compound (white crystal, yield: 40%).
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
5,990,142 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
590 mg
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:9]=1[C:10]([O:12]C)=[O:11].FC(F)(F)S(O[CH2:25][CH2:26][C:27]([F:30])([F:29])[F:28])(=O)=O>CC(=O)CC>[F:7][C:8]1[CH:17]=[C:16]([O:18][CH2:25][CH2:26][C:27]([F:30])([F:29])[F:28])[CH:15]=[CH:14][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
663 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
6 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
5,990,142 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
590 mg
Type
reactant
Smiles
FC(S(=O)(=O)OCCC(F)(F)F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 75° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the obtained residue were added methanol (8 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solvents (mainly methanol) were evaporated
ADDITION
Type
ADDITION
Details
To the residue was added water (15 mL)
ADDITION
Type
ADDITION
Details
by adding 1 M hydrochloric acid
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The precipitated crystalline solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1)OCCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 203 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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